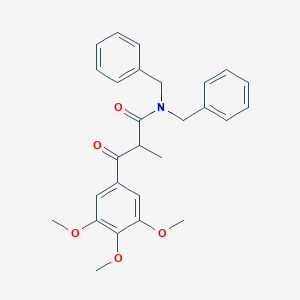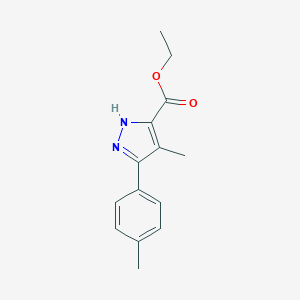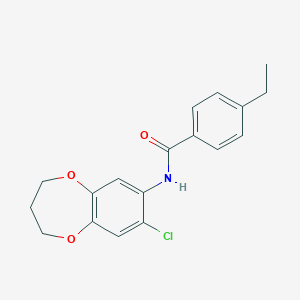![molecular formula C18H20N2O2 B493842 1-[2-(4-isopropoxyphenoxy)ethyl]-1h-1,3-benzimidazole](/img/structure/B493842.png)
1-[2-(4-isopropoxyphenoxy)ethyl]-1h-1,3-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(4-Isopropoxyphenoxy)ethyl]-1H-benzimidazole is a chemical compound that belongs to the benzimidazole class of heterocyclic aromatic organic compounds. Benzimidazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and materials science. The specific structure of 1-[2-(4-isopropoxyphenoxy)ethyl]-1h-1,3-benzimidazole includes a benzimidazole core with a 2-(4-isopropoxyphenoxy)ethyl substituent, which imparts unique chemical and biological properties to the molecule.
Méthodes De Préparation
The synthesis of 1-[2-(4-isopropoxyphenoxy)ethyl]-1h-1,3-benzimidazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-isopropoxyphenol and 2-bromoethylamine hydrobromide.
Formation of Intermediate: 4-Isopropoxyphenol is reacted with 2-bromoethylamine hydrobromide in the presence of a base such as potassium carbonate to form 2-(4-isopropoxyphenoxy)ethylamine.
Cyclization: The intermediate 2-(4-isopropoxyphenoxy)ethylamine is then cyclized with o-phenylenediamine under acidic conditions to form this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Des Réactions Chimiques
1-[2-(4-Isopropoxyphenoxy)ethyl]-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring or the phenoxy group, using reagents such as alkyl halides or acyl chlorides.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to break down into its constituent parts.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like ethanol, methanol, or dichloromethane. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-[2-(4-Isopropoxyphenoxy)ethyl]-1H-benzimidazole has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-[2-(4-isopropoxyphenoxy)ethyl]-1h-1,3-benzimidazole involves its interaction with specific molecular targets and pathways. The benzimidazole core can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the function of microbial enzymes, leading to antimicrobial activity, or interfere with cell division processes, resulting in anticancer effects.
Comparaison Avec Des Composés Similaires
1-[2-(4-Isopropoxyphenoxy)ethyl]-1H-benzimidazole can be compared with other benzimidazole derivatives, such as:
1-[2-(4-Methoxyphenoxy)ethyl]-1H-benzimidazole: Similar structure but with a methoxy group instead of an isopropoxy group.
1-[2-(4-Ethoxyphenoxy)ethyl]-1H-benzimidazole: Similar structure but with an ethoxy group instead of an isopropoxy group.
1-[2-(4-Propoxyphenoxy)ethyl]-1H-benzimidazole: Similar structure but with a propoxy group instead of an isopropoxy group.
The uniqueness of 1-[2-(4-isopropoxyphenoxy)ethyl]-1h-1,3-benzimidazole lies in its specific substituent, which can influence its chemical reactivity and biological activity compared to other similar compounds.
Propriétés
Formule moléculaire |
C18H20N2O2 |
|---|---|
Poids moléculaire |
296.4g/mol |
Nom IUPAC |
1-[2-(4-propan-2-yloxyphenoxy)ethyl]benzimidazole |
InChI |
InChI=1S/C18H20N2O2/c1-14(2)22-16-9-7-15(8-10-16)21-12-11-20-13-19-17-5-3-4-6-18(17)20/h3-10,13-14H,11-12H2,1-2H3 |
Clé InChI |
UOCQSICZBYPFEX-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=CC=C(C=C1)OCCN2C=NC3=CC=CC=C32 |
SMILES canonique |
CC(C)OC1=CC=C(C=C1)OCCN2C=NC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-[(3,5-dimethyl-1H-pyrazol-1-yl)(4-methylphenyl)methyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B493772.png)








